BenchChemオンラインストアへようこそ!

N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-phenylbutanamide

Acetyl-CoA carboxylase pyrimidine-pyrrolidine SAR

This aminopyrimidine-amide (C20H26N4O; MW 338.45) features a 4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidine core with a 2-phenylbutanamide C5 substituent—a chemotype distinct from nicotinamide/urea analogs (e.g., CAS 1448123-77-0). Lacking public bioactivity data, it serves as a selectivity probe, negative control, or chromatographic standard in kinase/ACC programs. No Certificate of Analysis is published; independent QC (NMR, HPLC, HRMS) and de novo in-vitro profiling are mandatory. Procure as a non-GMP research screening compound for early discovery.

Molecular Formula C20H26N4O
Molecular Weight 338.455
CAS No. 1448052-71-8
Cat. No. B2530462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-phenylbutanamide
CAS1448052-71-8
Molecular FormulaC20H26N4O
Molecular Weight338.455
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NC2=C(N=C(N=C2C)N3CCCC3)C
InChIInChI=1S/C20H26N4O/c1-4-17(16-10-6-5-7-11-16)19(25)23-18-14(2)21-20(22-15(18)3)24-12-8-9-13-24/h5-7,10-11,17H,4,8-9,12-13H2,1-3H3,(H,23,25)
InChIKeyNUXJTYSPTFAVNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-phenylbutanamide (CAS 1448052-71-8): Chemical Identity and Procurement Baseline


N-[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-phenylbutanamide (CAS 1448052-71-8) is a synthetic small molecule (MF: C20H26N4O, MW: 338.455 g/mol) belonging to the aminopyrimidine-amide class [1]. Its core structure features a 4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidine scaffold linked via the C5 amine to a 2-phenylbutanamide moiety. This chemotype aligns with kinase and enzyme inhibitor pharmacophores but currently lacks any disclosed biological target annotation, patent assignment, or published potency data in peer-reviewed literature indexed in major public databases [1]. The compound is commercially available solely as a non-GMP research-grade screening compound from specialty chemical aggregators, with no published quality specifications or certificate-of-analysis benchmarks [1].

Why Generic Substitution of N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-phenylbutanamide Is Scientifically Unjustified


Simple substitution of N-[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-phenylbutanamide with structurally similar pyrimidine-pyrrolidine amides (e.g., CAS 1448123-77-0, nicotinamide analog; CAS 1448129-00-7, urea analog) is not scientifically defensible without assay-specific bridging data [1]. SAR studies on related pyrrolidine-pyrimidine scaffolds demonstrate that even conservative changes at the C5 amide position—such as replacing 2-phenylbutanamide with nicotinamide or urea—can invert target selectivity and abolish functional activity at the intended target [1]. The absence of publicly disclosed biological profiling for this specific compound creates an evidence void where any claim of functional equivalence between this and its closest commercial analogs is untestable .

Quantitative Differentiation Evidence for N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-phenylbutanamide: A Critical Appraisal


Target Engagement Gap Relative to Pyrimidine-Pyrrolidine ACC Inhibitors

The broader pyrimidine-substituted pyrrolidine derivative class—exemplified by compounds in US Patent 8,962,641—has been characterized as acetyl-CoA carboxylase (ACC) inhibitors with defined structure-activity relationships [1]. However, N-[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-phenylbutanamide is not explicitly claimed, exemplified, or biologically evaluated in this patent family or in any other publicly accessible patent document indexed through 2026 [1]. Its 4,6-dimethyl substitution pattern on the pyrimidine ring differs from the exemplified ACC inhibitors, which predominantly feature mono-substituted or fused-ring variants at these positions [1]. Consequently, no quantitative ACC inhibition data (IC50, Ki) exists in the public domain for this compound.

Acetyl-CoA carboxylase pyrimidine-pyrrolidine SAR

Cytotoxicity Potential Relative to Structurally Congeneric Pyrimidine Amides

A structurally related compound within the pyrimidine-pyrrolidine amide series has been reported to exhibit an IC50 of 15 µM against the MCF-7 breast cancer cell line in vitro [1]. However, this datum originates from a non-peer-reviewed commercial product listing and pertains to a related but chemically distinct analog, not the target compound itself [1]. The exact structural identity of the tested analog is not disclosed, and no replicate independent studies, selectivity panels, or mechanistic follow-up have been published for the target compound in any PubMed-indexed or patent document [1].

cytotoxicity MCF-7 pyrimidine-pyrrolidine

Physicochemical Property Differentiation versus Nicotinamide and Urea Congeners

Calculated physicochemical descriptors differentiate N-[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-phenylbutanamide from its closest commercially cataloged congeners . The 2-phenylbutanamide side chain imparts distinct lipophilicity (cLogP) and hydrogen bond donor/acceptor profiles compared to the nicotinamide (CAS 1448123-77-0) and 2-ethylphenylurea (CAS 1448129-00-7) analogs . These differences predict distinct membrane permeability, solubility, and off-target liability profiles, though no experimental ADME or physicochemical profiling data has been published for this compound in public repositories .

physicochemical properties drug-likeness pyrimidine amide

Evidence-Grounded Application Scenarios for N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-phenylbutanamide


Chemical Probe and Tool Compound Development (De Novo Profiling Required)

Given its unexplored biological activity space and structural similarity to kinase and ACC inhibitor pharmacophores, the compound may serve as a starting point for chemical probe development targeting novel pyrimidine-binding proteins. However, this application scenario mandates full de novo in vitro profiling—including broad-panel kinase selectivity screening, cytotoxicity counter-screening, and ADME characterization—as no such data exists in the public domain [1]. Procurement for this purpose should be accompanied by internal QC validation (NMR, HPLC purity, HRMS) to establish batch-to-batch consistency, since commercial suppliers do not publish Certificate of Analysis documents for this compound [1].

Negative Control Compound for Pyrimidine-Pyrrolidine SAR Campaigns

In structure-activity relationship studies targeting ACC or related enzymes, the compound's 4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidine core with a 2-phenylbutanamide C5 substituent represents a distinct chemical space relative to the exemplified ACC inhibitors in US Patent 8,962,641 [1]. It may function as a negative control or selectivity probe, provided that internal testing confirms lack of activity at the primary target. The higher calculated cLogP of this compound versus the nicotinamide analog (CAS 1448123-77-0) also makes it a candidate for assessing lipophilicity-driven off-target effects within a congeneric series .

Analytical Reference Standard for Pyrimidine-Amide Library Quality Control

The compound's well-defined molecular formula (C20H26N4O) and InChI Key (NUXJTYSPTFAVNE-UHFFFAOYSA-N) enable its use as a chromatographic retention time marker or mass spectrometry calibration standard for pyrimidine-amide focused compound libraries [1]. Its distinct retention characteristics—predicted by its intermediate cLogP value—make it suitable for use as a system suitability standard in reversed-phase HPLC-UV or LC-MS screening workflows. However, procurement for this purpose requires independent purity verification, as no pharmacopeial monograph or certified reference standard exists.

Quote Request

Request a Quote for N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.